Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate typically involves the reaction of 3-methylpyridine with piperidine-1-carboxylic acid, followed by benzylation. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-methoxypyridin-2-ylcarbamate: Similar in structure but with a methoxy group instead of a methyl group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a piperazine ring instead of a piperidine ring
Uniqueness
Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c1-15-13-20-11-10-17(15)18-9-5-6-12-21(18)19(22)23-14-16-7-3-2-4-8-16/h2-4,7-8,10-11,13,18H,5-6,9,12,14H2,1H3 |
InChI Key |
MDUGEPGEHJYHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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